(7R,10S)-(+)-1-Aza-10-isopropyl-8-oxa-4-thiabicyclo[5.3.0]-2-decanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7R,10S)-(+)-1-Aza-10-isopropyl-8-oxa-4-thiabicyclo[5.3.0]-2-decanone: is a chiral auxiliary compound known for its application in stereoselective synthesis. It is commonly referred to as the Gleason chiral auxiliary. This compound is notable for its ability to control the formation of quaternary carbon centers, which are crucial in the synthesis of complex organic molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (7R,10S)-(+)-1-Aza-10-isopropyl-8-oxa-4-thiabicyclo[5.3.0]-2-decanone involves a multi-step process starting from commercially available materials. The key steps include the formation of a bicyclic thioglycolate lactam, which is then subjected to various enolization and alkylation reactions to achieve the desired chiral auxiliary .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for use in stereoselective synthesis .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where various nucleophiles replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (7R,10S)-(+)-1-Aza-10-isopropyl-8-oxa-4-thiabicyclo[5.3.0]-2-decanone is used as a chiral auxiliary to control the stereochemistry of complex organic molecules. It is particularly useful in the synthesis of quaternary carbon centers .
Biology and Medicine: The compound’s ability to control stereochemistry makes it valuable in the synthesis of biologically active molecules, including pharmaceuticals. It is used in the development of drugs that require precise stereochemical configurations .
Industry: In the industrial sector, this compound is employed in the production of fine chemicals and advanced materials. Its role in stereoselective synthesis is crucial for manufacturing high-purity products .
Wirkmechanismus
The mechanism by which (7R,10S)-(+)-1-Aza-10-isopropyl-8-oxa-4-thiabicyclo[5.3.0]-2-decanone exerts its effects involves the formation of stable intermediates during chemical reactions. These intermediates help control the stereochemistry of the final products. The compound interacts with various molecular targets, including enolates and nucleophiles, to achieve the desired stereoselective outcomes .
Vergleich Mit ähnlichen Verbindungen
- (1S,2R,4R,7R)-4-Isopropyl-7-methyl-3,8-dioxatricyclo[5.1.0.02,4]octane
- (7R,10S)-10-[(tert-Butyldiphenylsilyloxy)methyl]-1-azabicyclo[5.3.0]decane-2-one
Uniqueness: Compared to similar compounds, (7R,10S)-(+)-1-Aza-10-isopropyl-8-oxa-4-thiabicyclo[5.3.0]-2-decanone stands out due to its high efficiency in controlling the stereochemistry of quaternary carbon centers. Its unique structure allows for the formation of stable intermediates, making it a preferred choice in stereoselective synthesis .
Eigenschaften
Molekularformel |
C10H17NO2S |
---|---|
Molekulargewicht |
215.31 g/mol |
IUPAC-Name |
(3S,9aR)-3-propan-2-yl-3,8,9,9a-tetrahydro-2H-[1,3]oxazolo[3,2-d][1,4]thiazepin-5-one |
InChI |
InChI=1S/C10H17NO2S/c1-7(2)8-5-13-10-3-4-14-6-9(12)11(8)10/h7-8,10H,3-6H2,1-2H3/t8-,10-/m1/s1 |
InChI-Schlüssel |
DCIDQFQEFRCDOM-PSASIEDQSA-N |
Isomerische SMILES |
CC(C)[C@H]1CO[C@H]2N1C(=O)CSCC2 |
Kanonische SMILES |
CC(C)C1COC2N1C(=O)CSCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.